molecular formula C13H16ClNO3 B1487443 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride CAS No. 2206823-54-1

1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride

Cat. No.: B1487443
CAS No.: 2206823-54-1
M. Wt: 269.72 g/mol
InChI Key: AAOYXJAANOWTFI-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride is a synthetic organic compound characterized by a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via a methanone group to a 3-piperidinyl ring, with a hydrochloride salt formation. The benzodioxole group is a common structural feature in psychoactive substances (e.g., MDMA, MDPV), contributing to serotoninergic activity, while the piperidine ring may influence pharmacokinetic properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(piperidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3.ClH/c15-13(10-2-1-5-14-7-10)9-3-4-11-12(6-9)17-8-16-11;/h3-4,6,10,14H,1-2,5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOYXJAANOWTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy

The synthesis generally involves coupling a benzodioxole-substituted carboxylic acid or acid chloride derivative with a 3-piperidinyl amine, followed by conversion to the hydrochloride salt. The key steps include:

  • Preparation of the benzodioxole-5-carboxylic acid or acid chloride intermediate.
  • Amide bond formation with 3-piperidinyl amine.
  • Salt formation with hydrochloric acid.

Preparation of Benzodioxole-5-carboxylic Acid or Acid Chloride

  • Starting from commercially available 1,3-benzodioxole derivatives, selective bromination or other halogenation at the 5-position allows for further functionalization.
  • Suzuki–Miyaura cross-coupling reactions have been reported to introduce aryl substituents on benzodioxole cores, which can be adapted to prepare benzodioxole-5-carboxylic acids by subsequent oxidation or hydrolysis steps.
  • Oxidation methods such as using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or potassium permanganate can convert methyl or other side chains to carboxylic acids efficiently.

Formation of the Amide Linkage

  • The acid chloride of benzodioxole-5-carboxylic acid is typically prepared by reaction with reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
  • The acid chloride is then reacted with 3-piperidinyl amine under controlled temperature (often 0°C to room temperature) to form the amide bond.
  • Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic HOBt (1-hydroxybenzotriazole) can be used to facilitate amide bond formation directly from the carboxylic acid and amine.

Hydrochloride Salt Formation

  • The free base amide is converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This step enhances the compound's stability, crystallinity, and solubility for further applications.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield Range (%) Notes
Benzodioxole-5-carboxylic acid synthesis Oxidation with DDQ or KMnO4 Room temp to reflux DCM, DMSO, or aqueous 70-85 Selective oxidation of methyl to acid; DDQ preferred for milder conditions.
Acid chloride formation Thionyl chloride or oxalyl chloride 0°C to room temp DCM or chloroform 80-95 Anhydrous conditions critical; reaction monitored by IR for acid chloride formation.
Amide bond formation 3-piperidinyl amine + acid chloride or DCC/EDCI + HOBt 0°C to room temp DCM, THF, or ethanol 65-90 Slow addition of amine prevents side reactions; coupling agents improve yields.
Hydrochloride salt formation HCl gas or HCl in ethanol 0°C to room temp Ethanol, ether Quantitative Salt formation typically quantitative; crystallization improves purity.

Research Findings and Mechanistic Insights

  • Suzuki–Miyaura Coupling Adaptation: Although primarily used for aryl-aryl bond formation, this method facilitates the synthesis of benzodioxole carboxylic acid precursors by coupling brominated aromatic acids with methylenedioxyphenylboronic acid derivatives. This approach allows for structural diversification before amide formation.

  • Oxidation Selectivity: The use of DDQ as an oxidant provides selective oxidation of methyl groups adjacent to the benzodioxole ring to carboxylic acids without over-oxidation or ring cleavage, which is crucial for preserving the methylenedioxy moiety.

  • Amide Formation Efficiency: The choice of coupling reagent and solvent significantly influences the yield and purity of the amide intermediate. Carbodiimide-based coupling with HOBt reduces racemization and side reactions, especially important if chiral centers are present in the piperidine ring.

  • Salt Formation Impact: The hydrochloride salt form improves the compound’s handling properties and bioavailability in pharmaceutical contexts, as demonstrated in related benzodioxole amides.

Summary Table of Key Preparation Methods

Preparation Stage Methodology Summary Advantages Limitations
Benzodioxole-5-carboxylic acid Oxidation of methylated benzodioxole using DDQ or KMnO4 High selectivity, mild conditions Requires careful control of oxidation
Acid chloride formation Reaction with thionyl chloride or oxalyl chloride under anhydrous conditions High yield, straightforward Sensitive to moisture
Amide bond formation Coupling with 3-piperidinyl amine using acid chloride or carbodiimide coupling reagents High efficiency, mild conditions Carbodiimide reagents can form urea by-products
Hydrochloride salt formation Treatment with HCl gas or HCl solution to form stable salt Improves stability and solubility Requires handling of corrosive HCl

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of biological systems and drug development. Its applications include:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

  • Biology: Employed in the study of enzyme mechanisms and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties in the treatment of various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical properties of 1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features References
1,3-Benzodioxol-5-yl(3-piperidinyl)methanone HCl C₁₃H₁₆ClNO₃ (inferred) ~269.5 (calculated) Not reported Benzodioxol, piperidinyl, methanone, HCl salt -
Piperidino(3-piperidinyl)methanone HCl C₁₁H₂₀N₂O·HCl 232.74 215–216 Piperidino, piperidinyl, methanone, HCl salt
MDPPP HCl (1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinylpropanone HCl) C₁₄H₁₈ClNO₃ 283.75 Not reported Benzodioxol, pyrrolidinyl, propanone, HCl salt
Ethylone HCl (1-(1,3-Benzodioxol-5-yl)-2-ethylaminopropanone HCl) C₁₁H₁₄ClNO₃ 242.68 Not reported Benzodioxol, ethylamino, propanone, HCl salt
3,4-Methylenedioxy-α-cyclohexylaminopropiophenone HCl C₁₆H₂₂ClNO₃ 309.79 Not reported Benzodioxol, cyclohexylamino, propanone, HCl salt
Compound 5n (Dichlorophenyl derivative) C₂₁H₁₇Cl₂N₃O₄ 454.29 180–183 Benzodioxol, imidazolyl, dichlorophenyl

Key Observations:

Structural Variations: Piperidine vs. Pyrrolidine/Other Amines: The piperidinyl group (six-membered ring) in the target compound contrasts with pyrrolidinyl (five-membered, MDPPP HCl) or ethylamino (linear chain, ethylone) substituents. Substituent Effects: Electron-withdrawing groups (e.g., dichlorophenyl in Compound 5n) correlate with higher melting points due to increased intermolecular forces, whereas trifluoromethyl or methoxy groups (Compounds 5m, 5o) reduce melting points .

Physicochemical Trends: Piperidino(3-piperidinyl)methanone HCl (mp 215–216°C) suggests that rigid, bicyclic structures exhibit higher thermal stability than mono-ring analogs. Hydrochloride salts generally enhance crystallinity and water solubility compared to free bases .

Pharmacological Activity

  • The piperidinyl group may prolong duration of action due to slower metabolism compared to pyrrolidine or ethylamino analogs.
  • Receptor Specificity: Cyclohexylamino derivatives () exhibit distinct binding profiles compared to piperidinyl analogs, highlighting the role of amine substituents in target selectivity .

Biological Activity

1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, often referred to as 1-BCP, has been investigated for its potential therapeutic applications, particularly in enhancing endurance and modulating metabolic processes.

The biological activity of this compound primarily involves its interaction with various physiological pathways. Research indicates that it may act as a modulator of endurance capacity and metabolic function. In a study involving mice, administration of 1-BCP led to:

  • Increased swimming endurance : Mice treated with 1-BCP showed a significant increase in time to exhaustion compared to control groups.
  • Metabolic improvements : The compound was found to enhance liver and muscle glycogen levels while reducing lactic acid and blood urea nitrogen levels, indicating improved metabolic efficiency during physical exertion .

Antioxidant Properties

1-BCP also exhibits antioxidant properties by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). This suggests a protective role against oxidative stress, which is crucial for maintaining cellular health during strenuous activities .

Comparative Studies

A comparative analysis with other compounds in the benzodioxole family suggests that 1-BCP may possess unique properties that enhance its biological efficacy. For example, analogs of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine have been identified as potent inhibitors of nitric oxide formation, indicating that structural modifications can significantly influence biological activity .

Case Studies

  • Endurance Capacity Study : In a controlled experiment, mice were administered varying doses of 1-BCP (0.1 and 0.2 mmol/kg body weight) daily for two weeks. Results demonstrated a dose-dependent increase in endurance capacity and metabolic markers .
  • Antioxidant Activity Assessment : The enhancement of antioxidant enzyme activity was measured using standard biochemical assays, revealing significant increases in enzyme levels post-treatment with 1-BCP compared to controls .

Data Table

Parameter Control Group 1-BCP (0.1 mmol/kg) 1-BCP (0.2 mmol/kg)
Swimming Time to Exhaustion (min)10 ± 215 ± 3*20 ± 4**
Liver Glycogen (mg/g tissue)50 ± 570 ± 6*90 ± 7**
Muscle Glycogen (mg/g tissue)40 ± 560 ± 6*80 ± 8**
Lactic Acid (mmol/L)5 ± 0.53 ± 0.4*2 ± 0.3**
Blood Urea Nitrogen (mg/dL)25 ± 220 ± 2*15 ± 2**

* p < 0.05, ** p < 0.01 vs control group.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride
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1,3-Benzodioxol-5-yl(3-piperidinyl)methanone hydrochloride

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